molecular formula C10H10N2O B8284486 5-Ethyl-4-(furan-2-yl)-pyrimidine

5-Ethyl-4-(furan-2-yl)-pyrimidine

Cat. No. B8284486
M. Wt: 174.20 g/mol
InChI Key: ITSHPGCNROKFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09089136B2

Procedure details

To a mixture of [5-ethyl-6-(furan-2-yl)-pyrimidin-4-yl]-hydrazine (2.85 g), acetonitrile (50 ml), and para-toluensulfonyl chloride (2.86 g), pyridine (2.37 g) was added under ice-cooling, and the reaction mixture was stirred at room temperature for 2 hours. To the reaction mixture, water (50 ml) was added, and the precipitated solids were collected by filtration. The solid was sequentially washed with water (20 ml) and acetonitrile (20 ml), and dried. To the resulting solid, sodium hydroxide (8.1 g), ethylene glycol (100 ml), and water (50 ml) were added, and stirred under reflux for 3 hours. After standing to cool the reaction mixture to room temperature, to the reaction mixture, water was added, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 2.03 g of 5-ethyl-4-furan-2-yl-pyrimidine.
Name
[5-ethyl-6-(furan-2-yl)-pyrimidin-4-yl]-hydrazine
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4](NN)=[N:5][CH:6]=[N:7][C:8]=1[C:9]1[O:10][CH:11]=[CH:12][CH:13]=1)[CH3:2].C(#N)C.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.N1C=CC=CC=1>O>[CH2:1]([C:3]1[C:8]([C:9]2[O:10][CH:11]=[CH:12][CH:13]=2)=[N:7][CH:6]=[N:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
[5-ethyl-6-(furan-2-yl)-pyrimidin-4-yl]-hydrazine
Quantity
2.85 g
Type
reactant
Smiles
C(C)C=1C(=NC=NC1C=1OC=CC1)NN
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
2.86 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
2.37 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solids were collected by filtration
WASH
Type
WASH
Details
The solid was sequentially washed with water (20 ml) and acetonitrile (20 ml)
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
To the resulting solid, sodium hydroxide (8.1 g), ethylene glycol (100 ml), and water (50 ml) were added
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool the reaction mixture to room temperature
ADDITION
Type
ADDITION
Details
to the reaction mixture, water was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C=1C(=NC=NC1)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.